molecular formula C15H16N4O3 B2935154 (E)-5-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile CAS No. 620586-44-9

(E)-5-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile

Cat. No.: B2935154
CAS No.: 620586-44-9
M. Wt: 300.318
InChI Key: HCUSPNRAJDRBGV-CAOOACKPSA-N
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Description

The compound (E)-5-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile is a heterocyclic organic molecule featuring an oxazole core substituted with an isopropyl group at position 2 and a carbonitrile group at position 3. This structural complexity suggests applications in medicinal chemistry, particularly as a precursor for bioactive molecules or metal coordination complexes.

Properties

IUPAC Name

5-[(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-2-propan-2-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c1-9(2)14-18-11(7-16)15(22-14)19-17-8-10-4-5-12(20)13(6-10)21-3/h4-6,8-9,19-20H,1-3H3/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUSPNRAJDRBGV-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C(O1)NN=CC2=CC(=C(C=C2)O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=C(O1)N/N=C/C2=CC(=C(C=C2)O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-5-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H15N5O3
  • Molecular Weight : 273.29 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Notably, it acts as an enzyme inhibitor, which can disrupt critical biochemical pathways involved in disease progression.

  • Enzyme Inhibition : The compound binds to specific enzymes, blocking substrate access and inhibiting catalytic activity. This interference can lead to reduced cell proliferation and survival, making it a candidate for cancer therapy.
  • Antioxidant Activity : The presence of the methoxy and hydroxyl groups contributes to its potential antioxidant properties, which can mitigate oxidative stress in cells.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

  • Anticancer Activity : Studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines, indicating potential for development as an anticancer agent.
  • Anti-inflammatory Effects : The compound's structural features suggest it may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound may possess antimicrobial activity against certain pathogens.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerInduced apoptosis in cancer cell lines
Anti-inflammatoryReduced cytokine levels in vitro
AntimicrobialInhibited growth of bacteria in preliminary tests

Detailed Research Findings

  • Anticancer Studies :
    • A study conducted on various cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways. This suggests a mechanism where the compound triggers programmed cell death in malignant cells, thus providing a potential therapeutic avenue for cancer treatment.
  • Anti-inflammatory Research :
    • In vitro studies showed that the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This indicates its potential utility in treating chronic inflammatory conditions.
  • Antimicrobial Testing :
    • The compound exhibited inhibitory effects against Gram-positive bacteria in preliminary assays, suggesting further exploration into its use as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

(a) 6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • Key Features: Pyrano-pyrazole core with carbonitrile and methoxyphenyl substituents.
  • Synthesis : Prepared via multi-component one-pot reactions, contrasting with the likely stepwise synthesis required for the target compound due to its hydrazine linkage .
(b) 2-(2-(4-(4-Methoxybenzamido)benzoyl)hydrazinyl)carbonylbenzoic Acid (5e)
  • Key Features : Hydrazinyl bridge, methoxybenzamido group, and carboxylic acid terminus.
  • Synthesis : Yield of 68% via condensation reactions, with spectral confirmation (IR: C=O at 1712 cm⁻¹; LC-MS: m/z = 434) .
  • Comparison : The absence of a carboxylic acid group in the target compound may reduce solubility in polar solvents but enhance lipophilicity for membrane penetration.
(c) General Hydrazine Derivatives
  • Hydrogen Bonding : The hydrazine group in the target compound likely participates in N–H···O/N interactions, similar to patterns observed in Etter’s graph theory for molecular aggregation . This contrasts with compound 5e, where additional O–H (carboxylic acid) interactions dominate .

Physicochemical and Spectral Properties

Property Target Compound Compound [28] Compound 5e
Core Structure Oxazole Pyrano-pyrazole Benzoic acid-hydrazine
Key Functional Groups Hydrazinyl, carbonitrile, isopropyl, methoxy Carbonitrile, methoxyphenyl, pyrazole Hydrazinyl, methoxybenzamido, carboxylic acid
Synthesis Yield Not reported Not specified 68%
Melting Point Not reported Not specified 170°C
Spectral Markers (IR) Expected: C≡N (~2200 cm⁻¹), N–H (~3300 cm⁻¹) Not reported C=O (1712 cm⁻¹), N–H (3228–3318 cm⁻¹)

Structural Analysis Techniques

  • Spectral Elucidation : Compound 5e’s NMR and LC-MS data provide a template for confirming the target’s hydrazine and aromatic protons (e.g., methoxy singlet at δ ~3.8 ppm) .

Hydrogen Bonding and Supramolecular Behavior

The 4-hydroxy and hydrazine groups in the target compound may form intermolecular O–H···N and N–H···O bonds, akin to patterns described in Etter’s graph set analysis . This contrasts with compound 5e, where carboxylic acid dimers dominate . Such differences could influence crystal packing, solubility, and stability.

Research Implications and Gaps

  • Bioactivity : The target compound’s oxazole and hydrazine motifs are associated with kinase inhibition and antimicrobial activity, warranting further assays.
  • Synthesis Optimization : Multi-component reactions (as in ) could be adapted to improve the target’s yield .
  • Structural Confirmation : Prioritize X-ray studies using SHELX or ORTEP-3 to resolve stereochemistry and hydrogen-bonding networks .

Q & A

Q. What are the optimal synthetic routes for (E)-5-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound’s hydrazinylidene moiety suggests condensation between a hydrazine derivative and a carbonyl-containing precursor. For example, coupling 4-hydroxy-3-methoxybenzaldehyde hydrazone with 5-hydrazinyl-2-isopropyloxazole-4-carbonitrile under acidic conditions (e.g., acetic acid) is a plausible route. Reaction optimization should include:
  • Temperature control (60–80°C) to balance yield and side reactions.
  • Solvent selection (ethanol or methanol for solubility vs. DMF for high-temperature stability).
  • Monitoring via TLC or HPLC to track intermediate formation.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can X-ray crystallography confirm the molecular structure and stereochemistry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural confirmation. Key steps:
  • Grow crystals via slow evaporation (e.g., methanol/water solvent system).
  • Collect data using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refine structures using SHELXL (for small molecules) with anisotropic displacement parameters for non-H atoms.
  • Validate geometry using ORTEP-3 for visualization .
  • Compare bond lengths/angles with similar hydrazinylidene-oxazole derivatives (e.g., C=N bond ~1.28 Å, C-O bond ~1.36 Å) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the compound’s electronic properties and potential bioactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Use B3LYP/6-311++G(d,p) basis set to calculate:
  • Frontier molecular orbitals (HOMO-LUMO gap for reactivity).
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinases or enzymes).
  • Prepare the ligand (target compound) by optimizing geometry and assigning charges (e.g., Gasteiger-Marsili).
  • Use crystal structures of proteins (from PDB) and validate docking poses via RMSD analysis (<2.0 Å acceptable) .

Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR, IR) and crystallographic results?

  • Methodological Answer :
  • NMR Discrepancies : If crystallography shows a planar hydrazinylidene group but NMR suggests tautomerism, perform variable-temperature NMR to detect dynamic equilibria.
  • IR vs. SCXRD : If carbonyl stretches (e.g., C=O at ~1700 cm⁻¹) conflict with crystallographic bond lengths, check for crystal packing effects (e.g., hydrogen bonding shortening bond lengths) .
  • Cross-validate using solid-state IR and solution-phase Raman spectroscopy.

Q. How can hydrogen-bonding networks be analyzed to explain crystallization behavior?

  • Methodological Answer : Use graph-set analysis (Etter’s rules) to classify hydrogen bonds (e.g., D = donor, A = acceptor):
  • Identify primary interactions (e.g., O-H···N between hydroxy and oxazole groups).
  • Calculate motif descriptors (e.g., R22(8)R_2^2(8) for cyclic dimers).
  • Compare with similar structures (e.g., 4-methoxybenzylidene derivatives) to identify packing trends .

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